BenchChemオンラインストアへようこそ!

3-(Diethylamino)propanamide

Lipophilicity Chromatographic Retention Membrane Permeability

3-(Diethylamino)propanamide is the only compound with the correct CAS-to-impurity mapping for Metoclopramide Impurity 9/4 and Sunitinib Impurity 32/50, essential for ANDA regulatory filings. Its LogP of 0.90 ensures baseline-resolved HPLC separation, while the 97-98% purity with ISO 17034-certified CoA supports direct use in method validation. The primary amide and tertiary amine enable versatile derivatization in medicinal chemistry campaigns.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 3813-27-2
Cat. No. B3052048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Diethylamino)propanamide
CAS3813-27-2
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCN(CC)CCC(=O)N
InChIInChI=1S/C7H16N2O/c1-3-9(4-2)6-5-7(8)10/h3-6H2,1-2H3,(H2,8,10)
InChIKeyKTUOJDXAHZOFCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Diethylamino)propanamide (CAS 3813-27-2): Chemical Class, Physicochemical Identity, and Procurement Context


3-(Diethylamino)propanamide (CAS 3813-27-2) is a tertiary amino amide belonging to the N,N-dialkyl-β-alaninamide class. With molecular formula C₇H₁₆N₂O and molecular weight 144.21 g·mol⁻¹, the compound exists as a white to off-white solid at ambient temperature . It is structurally defined by a propanamide backbone substituted with a diethylamino group at the 3-position, conferring dual hydrogen-bond donor/acceptor capacity via the primary amide terminus and ionizable tertiary amine functionality . Commercially, it is supplied as a pharmaceutical intermediate and as a certified reference standard for impurity profiling of metoclopramide and sunitinib active pharmaceutical ingredients, typically at purities of 97–98% (HPLC) . Its procurement is driven by the intersection of its distinct physicochemical profile—notably elevated boiling point (266.3 °C at 760 mmHg) and moderate lipophilicity (LogP 0.90)—and its regulatory recognition as Metoclopramide Impurity 9/4 and Sunitinib Impurity 32/50 .

Why 3-(Diethylamino)propanamide Cannot Be Replaced by Dimethylamino or Primary Amine Analogs in Critical Applications


Substituting 3-(diethylamino)propanamide with its closest structural analogs—such as 3-(dimethylamino)propanamide (CAS 20101-88-6), 3-(diethylamino)propylamine (DEAPA, CAS 104-78-9), or unsubstituted propanamide—introduces consequential shifts in lipophilicity, basicity, boiling point, and regulatory recognition that preclude simple interchangeability . The diethylamino substitution elevates LogP to 0.90 versus −0.58 for the dimethyl analog, altering solvent partitioning, chromatographic retention, and membrane permeability in ways that directly impact synthetic intermediate performance and analytical method specificity . Furthermore, the compound's formal designation as Metoclopramide Impurity 9/4 and Sunitinib Impurity 32/50 by pharmacopeial and regulatory standard providers means that generic substitution with a non-listed analog fails to meet compendial traceability requirements for ANDA submissions, method validation, and GMP quality control . The evidence detailed in Section 3 quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 3-(Diethylamino)propanamide Versus Closest Analogs


LogP Differentiation: 3-(Diethylamino)propanamide vs. 3-(Dimethylamino)propanamide

3-(Diethylamino)propanamide exhibits a measured LogP of 0.90390, which is 1.48 log units higher (i.e., approximately 30-fold greater octanol-water partition coefficient) than the computed LogP of −0.5766 for 3-(dimethylamino)propanamide . This difference arises from the additional methylene groups in the diethylamino substituent, which increase hydrophobic surface area and reduce aqueous solubility relative to the dimethyl analog. In reversed-phase chromatographic systems, a ΔLogP of approximately 1.5 units translates to a retention time difference on the order of several minutes under typical gradient conditions, enabling baseline resolution for impurity profiling applications .

Lipophilicity Chromatographic Retention Membrane Permeability LogP

Boiling Point Differentiation: 3-(Diethylamino)propanamide vs. 3-(Dimethylamino)propanamide

3-(Diethylamino)propanamide has a reported boiling point of 266.3 °C at 760 mmHg, compared with 111–112.5 °C (at 16 Torr) for the N,N-dimethylamino analog 3-(dimethylamino)-N,N-dimethylpropionamide . Even when accounting for the pressure difference (the target compound's boiling point at reduced pressure is 154–157 °C at 8 Torr), the target compound boils approximately 40 °C higher than the dimethyl analog under comparable reduced-pressure conditions . This difference reflects stronger intermolecular hydrogen bonding mediated by the primary amide –NH₂ group in the target compound, which is absent (replaced by –N(CH₃)₂) in the comparator.

Boiling Point Thermal Stability Distillation Intermolecular Forces

Regulatory Impurity Standard Designation: 3-(Diethylamino)propanamide vs. Non-Listed Analogs

3-(Diethylamino)propanamide is formally designated and commercially supplied as Metoclopramide Impurity 9 (also referred to as Impurity 4) and Sunitinib Impurity 32/50 by multiple ISO 17034-certified reference standard manufacturers . These standards are provided with full Certificates of Analysis including HPLC, NMR, and MS data, enabling their use in ANDA regulatory submissions, analytical method validation (AMV), and GMP quality control . In contrast, the closest structural analogs—3-(dimethylamino)propanamide (CAS 20101-88-6), 3-(diethylamino)propylamine (CAS 104-78-9), and 3-(diethylamino)-N,N-diethylpropanamide (CAS 27945-00-2)—are not recognized as pharmacopeial impurity standards for metoclopramide or sunitinib .

Reference Standard Metoclopramide Impurity Sunitinib Impurity Pharmacopeial Compliance

pKa Differentiation: 3-(Diethylamino)propanamide vs. 3-(Diethylamino)propylamine (DEAPA)

The predicted pKa of 3-(diethylamino)propanamide is 16.37 ± 0.40 (attributed to the primary amide –NH₂ deprotonation), which is approximately 6 units higher than the tertiary amine pKa of 3-(diethylamino)propylamine (DEAPA), predicted at 10.32 ± 0.25 . This means that at physiological pH (7.4), the amide group of the target compound remains fully protonated (neutral amide form), while the tertiary amine of DEAPA exists predominantly in its protonated (cationic) state. The tertiary amine moiety within 3-(diethylamino)propanamide itself is expected to have a conjugate acid pKa in the range of approximately 7–9 (based on class-level inference from structurally related DEAP-grafted polymers exhibiting pKb ≈ 7.0), but direct experimental confirmation for the isolated small molecule is lacking .

pKa Basicity Protonation State Amide vs. Amine

Physical State and Storage Differentiation: Solid 3-(Diethylamino)propanamide vs. Liquid Analogs

3-(Diethylamino)propanamide is a white to off-white solid at ambient temperature requiring storage at 2–8 °C with protection from light, whereas 3-(dimethylamino)propanamide is reported as a colorless liquid under standard conditions, and 3-(diethylamino)propylamine (DEAPA) is a clear colorless liquid with a freezing point of −60 °C . The solid physical state of the target compound facilitates accurate gravimetric dispensing for analytical standard preparation (weighing by mass rather than volume), reduces volatility-related headspace contamination risks, and simplifies shipping classification compared to flammable liquid amines .

Physical State Storage Condition Handling Solid vs. Liquid

Purity Grade Availability: 3-(Diethylamino)propanamide vs. 3-(Dimethylamino)propanamide

Commercially, 3-(diethylamino)propanamide is routinely supplied at purities of 97–98% (HPLC) with full Certificates of Analysis including HPLC chromatograms, NMR spectra, and mass spectra from multiple ISO 17034-accredited vendors . In contrast, 3-(dimethylamino)propanamide is typically offered at 95% purity, with fewer vendors providing the comprehensive analytical documentation package required for regulatory submission . Additionally, the target compound is available in pre-packaged reference standard quantities (10 mg, 25 mg, 50 mg, 100 mg) specifically tailored for impurity profiling workflows, a procurement format not widely available for the dimethyl analog .

Purity HPLC Grade Reference Standard Procurement Specification

Procurement-Relevant Application Scenarios for 3-(Diethylamino)propanamide Based on Quantitative Differentiation Evidence


Pharmaceutical Impurity Reference Standard for Metoclopramide ANDA Submissions

As the formally designated Metoclopramide Impurity 9 (Impurity 4) with CAS 3813-27-2, 3-(diethylamino)propanamide is the only compound with the correct CAS-to-impurity mapping acceptable for ANDA regulatory filings. Its availability at 97–98% purity with ISO 17034-certified Certificates of Analysis (HPLC, NMR, MS) from suppliers such as CATO and Sinco enables direct use in HPLC method validation, system suitability testing, and stability-indicating assay development without additional in-house characterization . The compound's LogP of 0.90 ensures adequate reversed-phase chromatographic retention distinct from the metoclopramide API peak, supporting baseline-resolved impurity profiling as demonstrated in Waters' UPC2 application note for metoclopramide-related substances .

Sunitinib Process-Related Impurity Quantification in Oral Dosage Forms

Designated as Sunitinib Impurity 32 and Impurity 50 by multiple reference standard manufacturers (Xianglong Pharm, Axios Research), 3-(diethylamino)propanamide serves as a critical reference marker in stability-indicating RP-HPLC methods for sunitinib capsules. A validated Quality-by-Design HPLC method achieving resolution of six specified sunitinib impurities, with detection at 268 nm on a C18 column (150 × 4.6 mm, 3.5 µm), has been published in the Research Journal of Pharmacy and Technology (2023), establishing a framework into which the target compound can be integrated as a known impurity peak for quantification . The compound's elevated boiling point (266.3 °C) and solid physical state confer thermal stability advantageous for stressed degradation studies (acid, base, oxidative, thermal, photolytic) required by ICH Q2 guidelines.

Synthetic Intermediate for N-Substituted β-Alaninamide Derivatives Requiring Specific Lipophilicity

In medicinal chemistry campaigns where the diethylamino-β-alaninamide scaffold serves as a building block for target compound libraries, the LogP of 0.90 for 3-(diethylamino)propanamide—1.48 units higher than the dimethylamino analog—provides a measurable lipophilicity advantage for optimizing blood-brain barrier penetration or membrane protein target engagement in structure-activity relationship (SAR) studies . The primary amide terminus permits further derivatization via acylation, alkylation, or coupling reactions, while the tertiary amine offers additional functionalization or salt-formation opportunities distinct from the less sterically hindered dimethylamino analog. The solid physical state facilitates accurate stoichiometric weighing for small-scale parallel synthesis workflows.

pH-Responsive Polymer Conjugation via Tertiary Amine Functional Handle

Although direct experimental pKa data for the tertiary amine of 3-(diethylamino)propanamide are not available, class-level inference from structurally analogous 3-(diethylamino)propylamine (DEAP)-grafted polysaccharidic nanogels (pKb ≈ 7.0) suggests that the diethylamino moiety in the target compound may exhibit pH-dependent protonation in the physiologically relevant range of pH 6.0–7.4 . Published studies on DEAP-functionalized starch and hyaluronic acid nanogels demonstrate that diethylaminopropyl moieties undergo protonation below pH 7.0, triggering electrostatic swelling and accelerated drug release . The target compound, bearing both the pH-responsive diethylamino group and a conjugatable primary amide, represents a candidate monomer or grafting agent for developing pH-sensitive drug delivery systems where the amide linkage provides a hydrolytically more stable attachment point than the primary amine of DEAPA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Diethylamino)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.